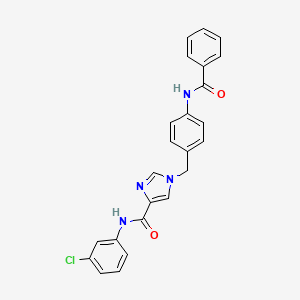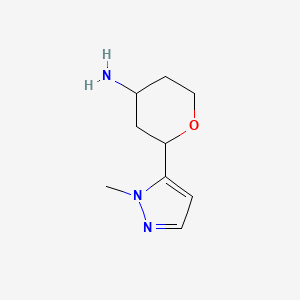
2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1603216-53-0 . It has a molecular weight of 181.24 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-4-amine . It is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is 1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is an oil at room temperature . It has a molecular weight of 181.24 .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine”, have been identified for their potent antileishmanial and antimalarial effects. These compounds have been synthesized and evaluated against Leishmania aethiopica and Plasmodium berghei , showing significant activity. For instance, a derivative of this compound demonstrated an inhibitory concentration (IC50) value that was substantially more effective than standard drugs used for these diseases .
Molecular Docking Studies
The pyrazole derivatives are also used in molecular docking studies to understand their interaction with biological targets. For example, the superior antileishmanial activity of a compound related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” was justified through molecular simulation, showing a desirable fitting pattern in the active site of the target protein .
Synthesis of Heterocyclic Compounds
5-Amino-pyrazoles, which are closely related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine”, serve as versatile synthetic building blocks in the construction of diverse heterocyclic or fused heterocyclic scaffolds. These compounds are crucial in the synthesis of novel organic molecules with various functionalities, particularly in pharmaceutics and medicinal chemistry .
Drug Design and Pharmaceutical Engineering
Pyrazole cores are significant in the design and engineering of pharmaceuticals. They are often incorporated into the structure of drugs due to their biological relevance and potential therapeutic effects. The presence of a pyrazole core can influence the pharmacokinetic and pharmacodynamic properties of the drug .
Growth Inhibition in Cancer Cells
Specific derivatives of pyrazole have shown promise in inhibiting the growth of cancer cells. For instance, a study indicated that a pyrazole core favored improved growth inhibition in PC-3 cells, which are a model for prostate cancer research .
Identification of Novel Enzyme Inhibitors
Pyrazole derivatives are also explored for their potential as enzyme inhibitors. For example, small-molecule urea derivatives related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” have been identified as novel inhibitors of NAMPT, an enzyme involved in cancer metabolism and survival .
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYSYUOZJAUBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC(CCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


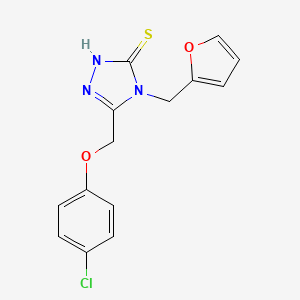
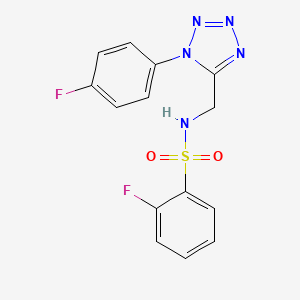
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

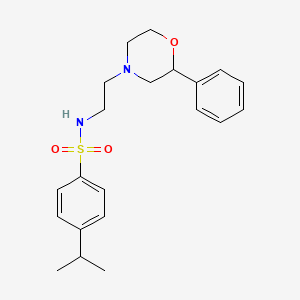
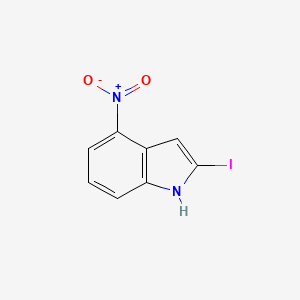
![N-cyclopentyl-3-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2883985.png)
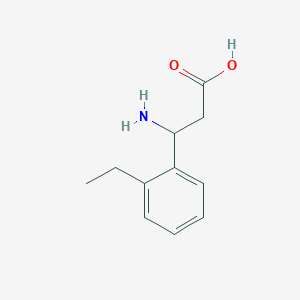
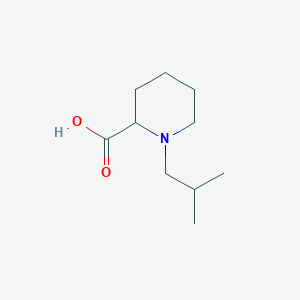

![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)
![Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2883990.png)
